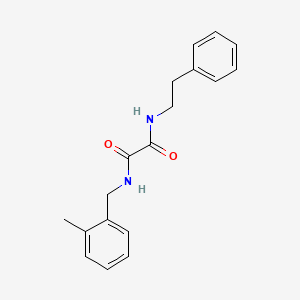![molecular formula C12H10N2O6 B4771577 2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid](/img/structure/B4771577.png)
2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid
説明
'2,2'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]diacetic acid' is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is also known as IDA-1 or IDAA, and its molecular formula is C14H10N2O8.
作用機序
IDA-1 is a bidentate ligand that forms a complex with metal ions through its carboxylate and imine groups. The complex formation leads to the removal of metal ions from the body, which makes it useful in the treatment of heavy metal poisoning. The complex formation also enhances the reactivity of IDA-1, making it useful as a catalyst in organic reactions.
Biochemical and Physiological Effects:
IDA-1 has been found to have low toxicity, and it does not show any significant adverse effects on the body. It is rapidly excreted from the body and does not accumulate in the tissues. IDA-1 has also been found to have antioxidant properties, which makes it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
IDA-1 has several advantages for lab experiments, including its high purity level, low toxicity, and excellent chelating properties. However, it also has some limitations, such as its instability in acidic conditions and its low solubility in water.
将来の方向性
IDA-1 has several potential future directions, including its use as a chelating agent in the treatment of heavy metal poisoning, its use as a catalyst in organic reactions, and its use as an antioxidant in the treatment of oxidative stress-related diseases. Further research is needed to explore these potential applications and to optimize the synthesis method of IDA-1 for large-scale production.
Conclusion:
In conclusion, IDA-1 is a chemical compound with several potential applications in various scientific fields. Its synthesis method has been optimized, and it has been extensively studied for its potential applications. IDA-1 has excellent chelating properties, low toxicity, and antioxidant properties, which make it useful in the treatment of heavy metal poisoning, as a catalyst in organic reactions, and in the treatment of oxidative stress-related diseases. Further research is needed to explore these potential applications and to optimize the synthesis method of IDA-1 for large-scale production.
科学的研究の応用
IDA-1 has been extensively studied for its potential applications in various scientific fields. It has been found to have excellent chelating properties, which makes it useful in the treatment of heavy metal poisoning. IDA-1 has also been used as a catalyst in organic reactions, and it has shown promising results in the synthesis of various organic compounds.
特性
IUPAC Name |
2-[carboxymethyl-(1,3-dioxoisoindol-2-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O6/c15-9(16)5-13(6-10(17)18)14-11(19)7-3-1-2-4-8(7)12(14)20/h1-4H,5-6H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHGJMFPKSDXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N(CC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,6-dichlorophenyl)propanamide](/img/structure/B4771505.png)
![2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4771506.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4771537.png)


![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4771561.png)
![5-(2-chlorobenzylidene)-2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4771565.png)
![2-(2-oxo-2-phenylethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B4771572.png)
![ethyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4771584.png)
![3-anilino-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4771598.png)
